molecular formula C15H21N3O4 B14580295 N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide CAS No. 61280-89-5

N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide

Cat. No.: B14580295
CAS No.: 61280-89-5
M. Wt: 307.34 g/mol
InChI Key: ZIOBBKUCLDPHFV-QWRGUYRKSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.

Properties

CAS No.

61280-89-5

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11-/m0/s1

InChI Key

ZIOBBKUCLDPHFV-QWRGUYRKSA-N

Isomeric SMILES

C[C@@H](C(=O)NC)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide typically involves the protection of the amino group using the benzyloxycarbonyl group. The process begins with the reaction of benzyl chloroformate with the amino acid to form the protected amino acid derivative. This is followed by coupling with another amino acid or peptide fragment using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid support and the protective groups are removed in a stepwise manner .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amines, and substituted peptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino terminus, allowing the peptide to interact with its target without undergoing premature degradation. The compound can inhibit or activate specific pathways depending on its structure and the nature of its interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-L-alanyl-N-methyl-L-alaninamide is unique due to its specific sequence and the presence of the benzyloxycarbonyl protective group, which provides stability and allows for selective reactions. Its structure enables it to be used in a wide range of applications, from peptide synthesis to drug development, making it a versatile compound in scientific research .

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